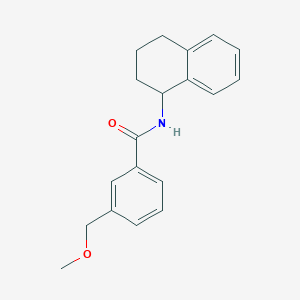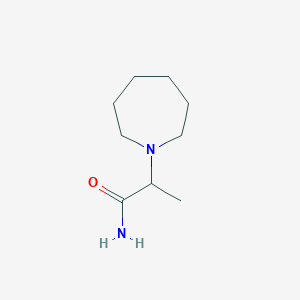
2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one, also known as BPEQ, is a compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. BPEQ is a quinazolinone derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one is not fully understood, but studies have suggested that it targets the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cell proliferation, survival, and metabolism. 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has been found to inhibit this pathway, leading to the induction of apoptosis in cancer cells. 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has been found to have various biochemical and physiological effects. Studies have shown that 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one inhibits the proliferation of cancer cells by inducing cell cycle arrest in the G2/M phase. 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9. In addition, 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has been found to inhibit the migration and invasion of cancer cells. 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one in lab experiments is its high yield of synthesis. 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has also been found to have low toxicity, which makes it a suitable candidate for further studies. However, one of the limitations of using 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one in lab experiments is its limited solubility in water, which may affect its bioavailability. In addition, further studies are needed to fully understand the mechanism of action of 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one.
将来の方向性
There are various future directions for the use of 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one in scientific research. One of the future directions is the development of 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one analogs with improved solubility and bioavailability. Another future direction is the investigation of the potential of 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one in combination with other anticancer agents. In addition, further studies are needed to fully understand the mechanism of action of 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one is a compound that has potential applications in various fields of scientific research, particularly in cancer research. The synthesis of 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has been achieved using different methods, and its mechanism of action is not fully understood. 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has been found to have various biochemical and physiological effects, and its use in lab experiments has advantages and limitations. There are various future directions for the use of 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one in scientific research, and further studies are needed to fully understand its potential applications.
合成法
The synthesis of 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has been achieved using different methods. One of the most common methods is the one-pot three-component reaction of 4-chloroquinazoline, benzylpyrazole, and 1-phenylethylamine in the presence of a catalytic amount of potassium carbonate in dimethyl sulfoxide. Another method involves the reaction of 4-chloroquinazoline with benzylpyrazole in the presence of a base, followed by the reaction with 1-phenylethylamine. Both methods have been successful in synthesizing 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one with high yields.
科学的研究の応用
2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has anti-proliferative effects on cancer cells, particularly in breast cancer cells. 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has also been found to induce apoptosis in cancer cells, which is a promising mechanism for cancer treatment. In addition, 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
2-(1-benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O/c1-19(21-12-6-3-7-13-21)30-25(28-24-15-9-8-14-23(24)26(30)31)22-16-27-29(18-22)17-20-10-4-2-5-11-20/h2-16,18-19,25,28H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOECBCAUDNAACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(NC3=CC=CC=C3C2=O)C4=CN(N=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

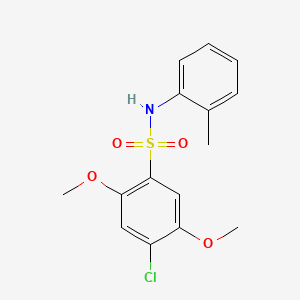
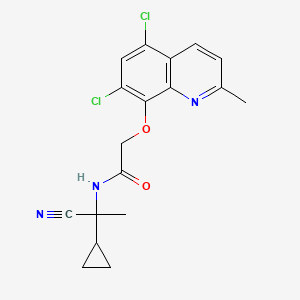
![2-(benzhydrylamino)-N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]acetamide](/img/structure/B7454200.png)
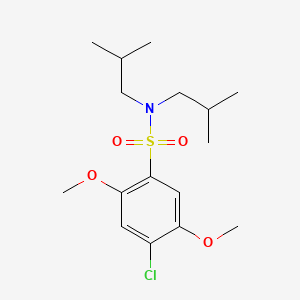

![N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B7454224.png)


![Methyl 4-[3-(1-adamantylmethylamino)-2-hydroxypropoxy]-3-methoxybenzoate](/img/structure/B7454241.png)
![2-[2-[(4-Bromo-2-chlorophenoxy)methyl]-6-chlorobenzimidazol-1-yl]ethanol](/img/structure/B7454244.png)
![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile](/img/structure/B7454253.png)

